molecular formula C17H19ClN2O4 B163828 CAY10648 CAS No. 916048-02-7

CAY10648

Cat. No.: B163828
CAS No.: 916048-02-7
M. Wt: 350.8 g/mol
InChI Key: FXDFCQKNBUKFLH-UHFFFAOYSA-N
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Description

  • Scientific Research Applications

      Biology: Investigations might focus on its interactions with biological targets, such as receptors or enzymes.

      Medicine: CAY10648’s pharmacological properties could be relevant for therapeutic purposes.

      Industry: Its use in the pharmaceutical industry for drug development and optimization is likely.

  • Safety and Hazards

    The safety information for this compound indicates that it has the GHS07 pictogram. The hazard statements are H302, H315, H319, and H335. The precautionary statements are P261, P280, P301+P312, P302+P352, and P305+P351+P338 .

    Preparation Methods

  • Chemical Reactions Analysis

      Reactivity: CAY10648 likely undergoes various chemical reactions, including oxidation, reduction, and substitution.

      Common Reagents and Conditions: While precise details are scarce, typical reagents and conditions for these reactions would align with standard organic chemistry practices.

  • Mechanism of Action

      Targets: CAY10648 likely interacts with specific molecular targets, although these remain undisclosed.

      Pathways: Its mechanism of action may involve modulation of signaling pathways, receptor binding, or enzymatic inhibition. Further research is needed to elucidate these details.

  • Comparison with Similar Compounds

    • Unfortunately, direct comparisons with similar compounds are not readily available in the literature.
    • Similar Compounds: If any, they would likely belong to the same chemical class or share structural features.

    Properties

    IUPAC Name

    tert-butyl 2-(5-chloro-2,2'-dioxospiro[indole-3,3'-pyrrolidine]-1-yl)acetate
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C17H19ClN2O4/c1-16(2,3)24-13(21)9-20-12-5-4-10(18)8-11(12)17(15(20)23)6-7-19-14(17)22/h4-5,8H,6-7,9H2,1-3H3,(H,19,22)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    FXDFCQKNBUKFLH-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC(C)(C)OC(=O)CN1C2=C(C=C(C=C2)Cl)C3(C1=O)CCNC3=O
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C17H19ClN2O4
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID30647624
    Record name tert-Butyl (5-chloro-2,2'-dioxospiro[indole-3,3'-pyrrolidin]-1(2H)-yl)acetate
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID30647624
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    350.8 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    CAS No.

    916048-02-7
    Record name tert-Butyl (5-chloro-2,2'-dioxospiro[indole-3,3'-pyrrolidin]-1(2H)-yl)acetate
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID30647624
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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